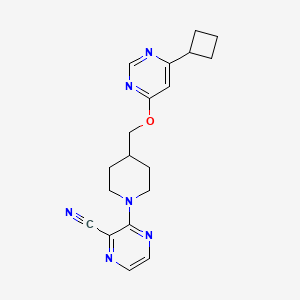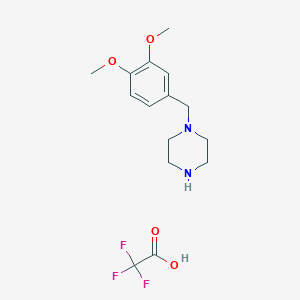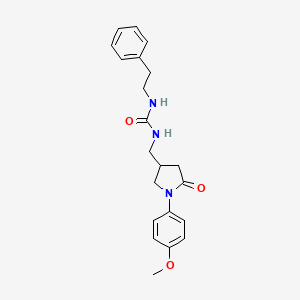
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group . It also has a methoxyphenyl group, which consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached . The urea group (-NH-CO-NH2) is a common functional group in organic chemistry and is present in many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography can be used to determine the structure of a compound .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carbonyl group in the pyrrolidinone ring could undergo nucleophilic addition reactions. The phenyl rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the carbonyl group and the urea group would likely make this compound somewhat polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Electrochromic Applications
Research on dithienylpyrroles, including compounds with 4-methoxyphenyl groups, has demonstrated their utility in high-contrast electrochromic devices (ECDs). These materials change color upon electrochemical oxidation and reduction, making them suitable for applications in smart windows, displays, and low-energy consumption devices (Yuh-Shan Su et al., 2017).
Antimicrobial Agents
Novel pyrrole derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. These studies suggest that modifications to the pyrrole structure, including the introduction of methoxy groups, can significantly impact their antimicrobial efficacy (M. Hublikar et al., 2019).
Organocatalysis and Synthesis
Pyrrolidin-3-yl)methyl derivatives have been explored as intermediates in synthetic chemistry for constructing complex molecules. Their reactivity and ability to participate in various chemical transformations make them valuable tools in organic synthesis, including the synthesis of anticoagulants like apixaban (Qing Wang et al., 2017).
Polymerization Catalysts
Compounds containing pyrrolyl and iminomethyl motifs have been utilized as catalysts for the polymerization of ε-caprolactone, demonstrating their potential in the synthesis of biodegradable polymers. The ability to control the polymerization process through the catalyst structure is critical for producing materials with desired properties (Y. Matsuo et al., 2001).
Environmental Science
Derivatives with methoxyphenyl groups have been studied for their role in atmospheric chemistry and environmental pollution. The transformation of these compounds in the presence of pollutants like ozone highlights their significance in understanding and mitigating the impact of anthropogenic activities on air quality (E. A. Pillar et al., 2017).
Mécanisme D'action
Target of Action
The compound “1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea” contains a methoxyphenyl group and a pyrrolidinone group. Compounds containing these groups are often involved in interactions with various proteins and enzymes in the body . .
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. The methoxyphenyl and pyrrolidinone groups in the compound could potentially interact with the active sites of enzymes or other proteins, leading to changes in their function . .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Propriétés
IUPAC Name |
1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-19-9-7-18(8-10-19)24-15-17(13-20(24)25)14-23-21(26)22-12-11-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOHFAKWHDZFCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2693113.png)
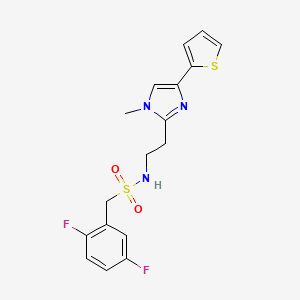
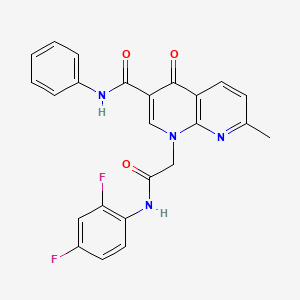


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2693124.png)
![6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2693126.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2693127.png)
![5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2693128.png)
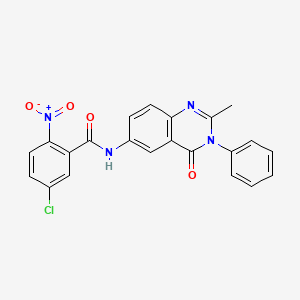
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2693131.png)
![1-Methyl-3-prop-2-enyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2693132.png)
